molecular formula C16H17N3O2 B1516986 N-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide CAS No. 1020054-21-0

N-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide

Cat. No.: B1516986
CAS No.: 1020054-21-0
M. Wt: 283.32 g/mol
InChI Key: HLHGHKOWUKJIAD-UHFFFAOYSA-N
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Description

N-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
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Biological Activity

N-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an acetyl(methyl)amino group attached to a 4-aminobenzamide backbone. This structural configuration is significant as it influences the compound's interaction with biological targets.

This compound is believed to exert its biological effects primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which disrupts their catalytic functions.
  • Receptor Modulation : It interacts with cellular receptors, potentially altering signal transduction pathways and affecting cellular responses.

Biological Activity

The biological activity of this compound can be categorized into several areas:

1. Anticancer Activity

Research indicates that compounds similar to this compound have shown promise as histone deacetylase (HDAC) inhibitors. HDAC inhibitors are crucial in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells.

  • Case Study : In a study on related compounds, it was found that certain benzamide derivatives exhibited significant antiproliferative effects against various cancer cell lines, with IC50 values ranging from 1.30 μM to 17.25 μM depending on the specific compound and cell type involved .

2. Anti-inflammatory Properties

The compound has been explored for its potential anti-inflammatory effects. By inhibiting specific pro-inflammatory enzymes, it may reduce the production of inflammatory mediators.

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits HDACs, induces apoptosis in cancer cells
Anti-inflammatoryMay inhibit pro-inflammatory enzyme activity
AntimicrobialPotential antimicrobial effects under investigation

Properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-4-aminobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-11(20)19(2)15-9-7-14(8-10-15)18-16(21)12-3-5-13(17)6-4-12/h3-10H,17H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHGHKOWUKJIAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.